molecular formula C7H3ClN4 B1451590 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 944388-93-6

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Cat. No. B1451590
CAS RN: 944388-93-6
M. Wt: 178.58 g/mol
InChI Key: ZDENKPYKHHGLOM-UHFFFAOYSA-N
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Description

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a chemical compound with the molecular weight of 153.57 . It is a solid substance at room temperature .

Scientific Research Applications

Pharmacology: Antiviral Agent Synthesis

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile: is utilized in the synthesis of antiviral compounds. Its structure serves as a key intermediate in the creation of molecules like 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin , which have shown potential in inhibiting viral replication .

Material Science: Advanced Material Development

In material science, this compound’s robust nitrile group can be leveraged to develop new materials with potential applications in electronics and nanotechnology. Its stability under various conditions makes it a candidate for creating advanced polymers and coatings .

Chemical Synthesis: Reagent in Organic Synthesis

This chemical serves as a versatile reagent in organic synthesis. It’s particularly valuable in constructing imidazole rings, which are prevalent in many biologically active molecules. The chloro and nitrile groups on the compound provide reactive sites for further functionalization .

Biochemistry: Enzyme Inhibition Studies

The compound is used in biochemistry for studying enzyme inhibition. It has been identified as a potent inhibitor of cathepsin S , an enzyme implicated in various diseases. Researchers use it to understand the enzyme’s function and to design inhibitors that could lead to new treatments .

Industrial Applications: Catalyst and Intermediate

Industrially, 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is employed as a catalyst and an intermediate in the synthesis of various chemicals. Its role in facilitating reactions is crucial for manufacturing compounds used in different sectors, including pharmaceuticals and agrochemicals .

Environmental Applications: Research on Degradation Products

Environmental scientists are interested in the degradation products of this compound. Understanding its breakdown pathways helps in assessing its environmental impact, particularly in water systems and soil. It’s part of ongoing research to ensure safe disposal and management of chemical waste .

properties

IUPAC Name

6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-4-7(11-3-10-4)5(2-9)12-6/h1,3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENKPYKHHGLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)C#N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669043
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944388-93-6
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,4-diamino-6-chloropicolinonitrile (3.2 g), triethylorthoformate (16 ml) and AcOH (5.4 ml) was heated to 150° C. in DCM (16 ml) in a microwave for 15 minutes. Solvent was evaporated, residue was dissolved in EtOAc (250 mL) and washed with water (150 mL). Organic layer was dried over sodium sulphate. Solvent was evaporated under reduced pressure to yield 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (2.2 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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